Hexa(tridecane-1-sulfonyl)benzene
Description
Hexa(tridecane-1-sulfonyl)benzene is a synthetic aromatic compound featuring a central benzene ring functionalized with six tridecane-1-sulfonyl groups. Each substituent consists of a sulfonyl group (-SO₂-) attached to a tridecane (C₁₃H₂₇) alkyl chain. This molecular architecture imparts unique amphiphilic properties, combining the hydrophobic nature of long alkyl chains with the polar sulfonyl groups.
Properties
CAS No. |
88416-49-3 |
|---|---|
Molecular Formula |
C84H162O12S6 |
Molecular Weight |
1556.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(tridecylsulfonyl)benzene |
InChI |
InChI=1S/C84H162O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-97(85,86)79-80(98(87,88)74-68-62-56-50-44-38-32-26-20-14-8-2)82(100(91,92)76-70-64-58-52-46-40-34-28-22-16-10-4)84(102(95,96)78-72-66-60-54-48-42-36-30-24-18-12-6)83(101(93,94)77-71-65-59-53-47-41-35-29-23-17-11-5)81(79)99(89,90)75-69-63-57-51-45-39-33-27-21-15-9-3/h7-78H2,1-6H3 |
InChI Key |
CEHROPVOOAXQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide to form benzene sulfonic acid . This intermediate is then reacted with tridecane-1-sulfonyl chloride in the presence of a base such as pyridine to yield Hexa(tridecane-1-sulfonyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexa(tridecane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hexa(tridecane-1-sulfonyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexa(tridecane-1-sulfonyl)benzene involves its interaction with various molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The aromatic benzene ring provides stability and facilitates the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexa(tridecane-1-sulfonyl)benzene belongs to a class of hexa-substituted benzenes, which vary in substituent type, solubility, and reactivity. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of Hexa-Substituted Benzenes
Key Findings
Substituent Effects on Solubility: Polarity: Hexa(hydroxymethyl)benzene is water-soluble due to hydrophilic -OH groups, whereas this compound’s long alkyl chains dominate its hydrophobicity despite polar sulfonyl groups. This contrasts with Hexachlorobenzene (HCB), which is entirely hydrophobic due to nonpolar Cl substituents . Solvent Compatibility: this compound is expected to exhibit solubility in nonpolar solvents (e.g., hexane, toluene), similar to HCB and hexamethylbenzene .
Reactivity and Applications: Functional Group Reactivity: Bromomethyl and hydroxymethyl derivatives () are highly reactive, enabling crosslinking or further functionalization. In contrast, sulfonyl groups are less reactive but enhance thermal stability and interfacial activity .
Structural and Thermal Properties: Molecular Weight: this compound has the highest molecular weight (~1,560 g/mol) due to its bulky substituents, which may limit its volatility compared to smaller analogs like HCB (vapor pressure: 1.09×10⁻⁵ mm Hg at 20°C) .
Research Implications and Gaps
- Synthetic Challenges : The synthesis of this compound requires precise control to ensure uniform substitution, a challenge observed in hexa(hydroxymethyl)benzene production .
- Environmental Impact : Long alkyl chains in this compound may raise concerns about biodegradability, akin to regulatory issues faced by HCB .
- Data Limitations : Experimental data on solubility, toxicity, and catalytic applications of this compound are absent in the provided evidence, necessitating further study.
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